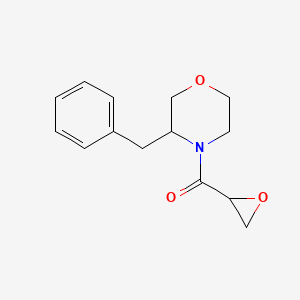![molecular formula C11H12O5 B2491576 [2-(2-オキソプロポキシ)フェノキシ]酢酸 CAS No. 27165-68-0](/img/structure/B2491576.png)
[2-(2-オキソプロポキシ)フェノキシ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Oxopropoxy)phenoxy]acetic acid: is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety through an oxopropoxy linkage. It is a solid at room temperature and is used in various chemical and industrial applications.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Oxopropoxy)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways . It acts as a substrate for various enzymes, helping researchers understand enzyme specificity and activity .
Medicine
In medicine, [2-(2-Oxopropoxy)phenoxy]acetic acid derivatives are explored for their potential therapeutic properties . They are investigated for their anti-inflammatory and antimicrobial activities .
Industry
Industrially, this compound is used in the production of polymers and resins . It is also employed as a stabilizer in various formulations, enhancing the stability and performance of the final products .
作用機序
Target of Action
The primary target of [2-(2-Oxopropoxy)phenoxy]acetic acid is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a key role in the conversion of arachidonic acid into prostaglandins . These prostaglandins are involved in various physiological processes, including inflammation, pain, and fever.
Mode of Action
[2-(2-Oxopropoxy)phenoxy]acetic acid is believed to act as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This can result in reduced inflammation, pain, and fever.
Result of Action
The inhibition of COX-2 by [2-(2-Oxopropoxy)phenoxy]acetic acid can lead to a significant reduction in inflammation, pain, and fever . This is due to the decreased production of prostaglandins, which are key mediators of these physiological responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Oxopropoxy)phenoxy]acetic acid typically involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate 2-(2-hydroxypropoxy)phenoxy]acetic acid , which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of [2-(2-Oxopropoxy)phenoxy]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and catalyst recycling .
化学反応の分析
Types of Reactions
Oxidation: [2-(2-Oxopropoxy)phenoxy]acetic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidized derivatives: Various carboxylic acids and ketones.
Reduced derivatives: Hydroxy derivatives.
Substituted derivatives: Compounds with different functional groups replacing the oxopropoxy group.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog with a phenoxy group attached directly to acetic acid.
2-(2-Hydroxypropoxy)phenoxy]acetic acid: A reduced form of [2-(2-Oxopropoxy)phenoxy]acetic acid.
Uniqueness
[2-(2-Oxopropoxy)phenoxy]acetic acid is unique due to its oxopropoxy linkage , which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
特性
IUPAC Name |
2-[2-(2-oxopropoxy)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-8(12)6-15-9-4-2-3-5-10(9)16-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGRNKJSGVQYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2491501.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)



![4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2491508.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)
